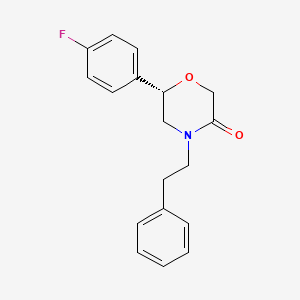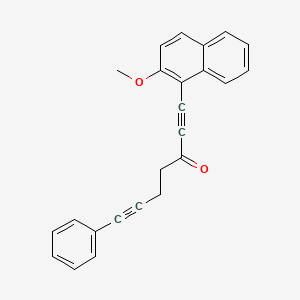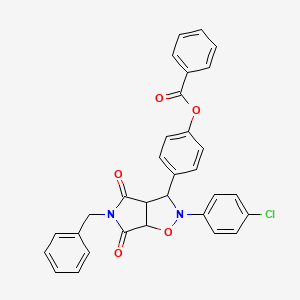
C31H23ClN2O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that features a variety of functional groups, including a nitro group, a chloro group, and an isoxazolidine ring
Preparation Methods
The synthesis of C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the isoxazolidine ring, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the diphenylmethanone structure. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
C,C’-diphenyl-C,C’-[2-(4-chloro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone: can be compared with other similar compounds, such as:
- C,C’-diphenyl-C,C’-[2-(4-bromo-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone
- C,C’-diphenyl-C,C’-[2-(4-fluoro-phenyl)-3-(2-nitro-styryl)-isoxazolidine-4,5-diyl]-bis-methanone These compounds share similar structures but differ in the halogen substituent (bromo, fluoro, chloro). The presence of different halogens can influence the compound’s reactivity and interactions, highlighting the uniqueness of the chloro-substituted compound .
Properties
Molecular Formula |
C31H23ClN2O5 |
|---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
[4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl] benzoate |
InChI |
InChI=1S/C31H23ClN2O5/c32-23-13-15-24(16-14-23)34-27(21-11-17-25(18-12-21)38-31(37)22-9-5-2-6-10-22)26-28(39-34)30(36)33(29(26)35)19-20-7-3-1-4-8-20/h1-18,26-28H,19H2 |
InChI Key |
NEYCANGHEAMVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-](/img/structure/B12618490.png)
![1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12618493.png)
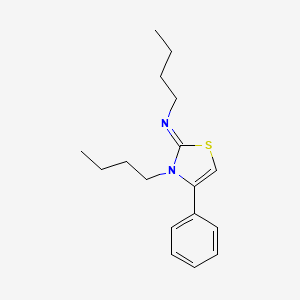
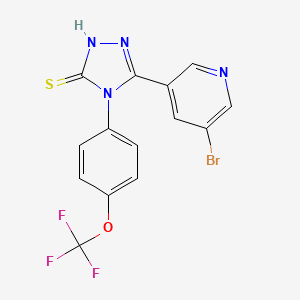
![N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide](/img/structure/B12618518.png)
![6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12618526.png)
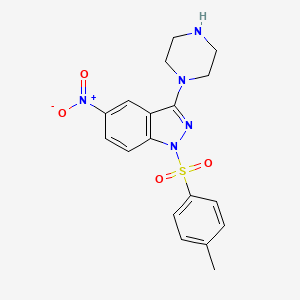

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)

